molecular formula C10H5BrN2O B3021691 6-Bromo-4-hydroxyquinoline-3-carbonitrile CAS No. 958649-15-5

6-Bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B3021691
CAS No.: 958649-15-5
M. Wt: 249.06 g/mol
InChI Key: HEKLYXFAPJNHEX-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxyquinoline-3-carbonitrile is an organic compound with the chemical formula C10H5BrN2O. . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the reaction of 6-bromo-4-hydroxyquinoline with cyanogen bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

6-Bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs.

    Medicine: Its derivatives are being explored for their potential anticancer and antiviral activities.

    Industry: It is investigated for its use in manufacturing processes and its role in improving product quality and efficiency.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s antifungal activity is believed to result from its interference with fungal cell membrane integrity.

Comparison with Similar Compounds

6-Bromo-4-hydroxyquinoline-3-carbonitrile can be compared with other similar compounds such as:

    6-Bromo-4-hydroxyquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which may result in different chemical reactivity and biological activity.

    8-Bromo-4-chloroquinoline: This compound has a chlorine atom at the 4-position instead of a hydroxyl group, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Bromo-4-hydroxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₆BrN₃O
  • Molecular Weight : 232.07 g/mol
  • IUPAC Name : this compound

This compound features a quinoline ring system with a bromine atom at the sixth position and a hydroxyl group at the fourth position, which contribute to its unique chemical reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound has effective antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
  • Antiviral Properties : Preliminary research suggests potential antiviral effects, although specific viral targets and mechanisms are still under investigation.
  • Anticancer Effects : The compound has shown promising results in inhibiting the growth of cancer cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma). In vitro studies report IC50 values in the nanomolar range, indicating potent antiproliferative activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation by binding to their active sites. This interaction disrupts normal cellular processes, leading to cell death or growth inhibition.
  • Signal Transduction Modulation : It can also modulate signal transduction pathways by interacting with cellular receptors, potentially altering cellular responses to external stimuli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesBromine and nitrile groups enhance reactivity
6-Bromo-4-hydroxyquinolineModerateModerateLacks the nitrile group
4-HydroxyquinolineLowLowNo halogen substitution

The presence of both bromine and nitrile groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against resistant strains of E. coli, achieving an MIC value lower than that of standard antibiotics like ciprofloxacin .
  • Anticancer Potential : Research conducted on various tumor cell lines showed that this compound inhibited cell proliferation effectively. The study reported IC50 values ranging from 2.5 nM to 10 nM across different cancer types, showcasing its potential as a lead compound for anticancer drug development .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with DNA gyrase could be responsible for its antimicrobial effects, while its anticancer properties may arise from apoptosis induction pathways activated by enzyme inhibition .

Properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLYXFAPJNHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634132
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-52-2
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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